molecular formula C16H19ClN2O5S B137458 N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride CAS No. 149436-41-9

N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride

Cat. No. B137458
M. Wt: 386.9 g/mol
InChI Key: NWUBXODWWYGUHS-UHFFFAOYSA-N
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Description

The compound N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride is a derivative of methanesulfonamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and characterized, indicating a broader interest in methanesulfonamide derivatives for their biological activities, such as agonistic properties at alpha 1-adrenoceptors and potential antiviral and anticancer activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of a potent agonist with alpha 1-adrenoceptor activity involved a specific preparation method that resulted in a compound with an EC50 of 25 nM . Another compound, a precursor in the synthesis of an anticancer drug side chain, was obtained by reducing a nitro derivative in the presence of Pd/C catalyst under a hydrogen atmosphere . These methods reflect the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a methanesulfonamide moiety attached to a phenyl ring with various substituents that influence their pharmacological properties. The structural characterization is typically achieved using techniques such as IR, 1H and 13C NMR, mass spectral analysis, and elemental analysis, as demonstrated in the synthesis of a compound with a dihydroanthracene moiety .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo further reactions to form novel derivatives with potential biological activities. For example, thiourea derivatives were synthesized from a methanesulfonamide precursor and evaluated for antiviral and anticancer activities . These reactions often involve the functional groups present on the phenyl ring, such as amino or nitro groups, which can be modified to produce a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. These properties are crucial for the biological activity of the compounds, as they determine how the compounds interact with biological targets and how they are distributed and metabolized in the body. The papers provided do not detail the physical properties of the specific compound , but they do emphasize the importance of these properties in the overall evaluation of potential pharmaceutical agents .

Safety And Hazards

Safety and hazards of similar compounds can be determined using various resources. For example, methanesulfonamide has hazard statements H315 - H319 .

Future Directions

The future directions of research on similar compounds often involve the development of new synthetic strategies and the exploration of their biological activities .

properties

IUPAC Name

N-[4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S.ClH/c1-22-15-9-13(18-24(2,20)21)16(8-12(15)14(19)10-17)23-11-6-4-3-5-7-11;/h3-9,18H,10,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUBXODWWYGUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CN)OC2=CC=CC=C2)NS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657703
Record name N-(4-Glycyl-5-methoxy-2-phenoxyphenyl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride

CAS RN

149436-41-9
Record name N-(4-Glycyl-5-methoxy-2-phenoxyphenyl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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